

Quality Control Procedures for the PSMA Inhibitor: PSMA-IN-2

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Compound of Interest

Compound Name: *Psma-IN-2*

Cat. No.: *B15613848*

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These application notes provide a comprehensive overview of the recommended quality control (QC) procedures for **PSMA-IN-2**, a potent squaramic acid-based inhibitor of Prostate-Specific Membrane Antigen (PSMA) with a reported K_i value of 1.07 nM.^{[1][2]} **PSMA-IN-2** is utilized as a near-infrared (NIR) imaging agent for preclinical research, particularly for NIR-II image-guided tumor resection surgery in PSMA-positive tumor models.^{[1][2]} Adherence to stringent quality control is paramount to ensure the identity, purity, and stability of the compound, which are critical for reliable and reproducible experimental outcomes.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties and recommended specifications for **PSMA-IN-2** is presented in Table 1. These parameters form the basis of the quality control assessment.

Parameter	Specification	Analytical Method
Appearance	White to off-white solid	Visual Inspection
Molecular Formula	C ₅₄ H ₆₀ N ₁₄ O ₁₈ S ₂	Mass Spectrometry
Molecular Weight	1257.27 g/mol [1]	Mass Spectrometry
Identity	Conforms to the reference standard	HPLC, LC-MS, NMR
Purity	≥ 98.0%	HPLC/UPLC
Solubility	Soluble in DMSO	Visual Inspection
Residual Solvents	To be determined based on synthesis	Gas Chromatography (GC)
Water Content	≤ 5.0%	Karl Fischer Titration

Experimental Protocols for Quality Control

Detailed methodologies for the key analytical techniques used in the quality control of **PSMA-IN-2** are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

HPLC is a primary method for assessing the purity of **PSMA-IN-2** and confirming its identity against a reference standard.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
- Autosampler and data acquisition software

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) or Formic acid (mass spectrometry grade, if applicable)
- **PSMA-IN-2** reference standard
- **PSMA-IN-2** test sample

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in Water
 - Mobile Phase B: 0.1% TFA in Acetonitrile
- Sample Preparation:
 - Prepare a stock solution of the **PSMA-IN-2** reference standard and test sample in DMSO at a concentration of 1 mg/mL.
 - Dilute the stock solutions with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 25 °C
 - UV Detection: 254 nm and 280 nm
 - Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	95	5
20	5	95
25	5	95
26	95	5

| 30 | 95 | 5 |

- Analysis:
 - Inject the reference standard to determine its retention time.
 - Inject the test sample and compare the retention time of the major peak with that of the reference standard.
 - Calculate the purity of the test sample by determining the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is employed to confirm the molecular weight of **PSMA-IN-2**, providing definitive identification.

Instrumentation:

- LC-MS system with an electrospray ionization (ESI) source
- C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
- Data acquisition and analysis software

Reagents:

- Acetonitrile (LC-MS grade)

- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- **PSMA-IN-2** test sample

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Sample Preparation:
 - Prepare a dilute solution of the **PSMA-IN-2** test sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic acid) at a concentration of approximately 10 µg/mL.
- LC-MS Conditions:
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 µL
 - Gradient Elution: A suitable gradient to ensure elution of the compound.
 - MS Detection: ESI in positive ion mode. Scan for the $[M+H]^+$ ion (expected $m/z \approx 1258.27$).
- Analysis:
 - Analyze the mass spectrum to confirm the presence of the expected molecular ion peak corresponding to the molecular weight of **PSMA-IN-2**.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

^1H and ^{13}C NMR spectroscopy are essential for the unambiguous structural confirmation of **PSMA-IN-2**. The spectral data should be consistent with the known chemical structure.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes

Reagents:

- Deuterated solvent (e.g., DMSO- d_6)
- **PSMA-IN-2** test sample

Procedure:

- Sample Preparation:
 - Dissolve an appropriate amount of the **PSMA-IN-2** test sample in the deuterated solvent in an NMR tube.
- Data Acquisition:
 - Acquire ^1H and ^{13}C NMR spectra according to standard instrument protocols.
- Analysis:
 - Process the spectra (e.g., Fourier transform, phase correction, baseline correction).
 - Compare the chemical shifts, multiplicities, and integration of the observed signals with the expected signals for the structure of **PSMA-IN-2**. The supporting information of the primary publication by Wang et al. can be referenced for the expected spectral data.[3]

Stability Testing

Stability studies are crucial to determine the shelf-life and appropriate storage conditions for **PSMA-IN-2**.

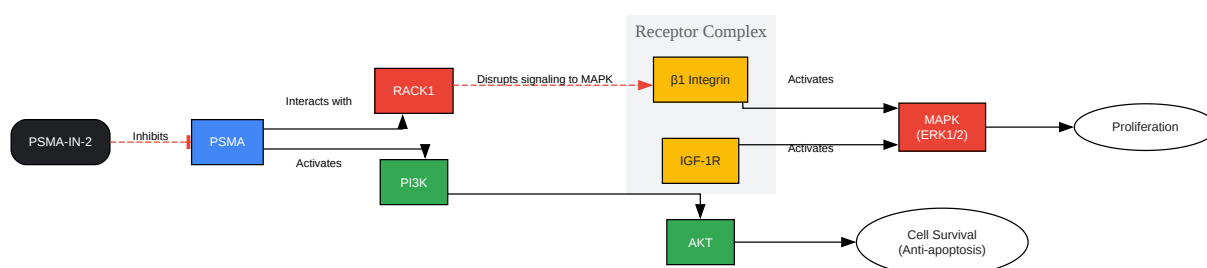
Protocol:

- Store aliquots of **PSMA-IN-2** under various conditions (e.g., -20°C, 4°C, and room temperature, protected from light).
- At specified time points (e.g., 0, 3, 6, and 12 months), analyze the samples for purity by HPLC.
- Assess for the appearance of any degradation products.
- The stability is determined by the time point at which the purity falls below the specified limit (e.g., 95%).

Signaling Pathways and Experimental Workflows

PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is known to influence key signaling pathways involved in prostate cancer progression. The following diagram illustrates the role of PSMA in modulating the PI3K-AKT and MAPK signaling pathways.

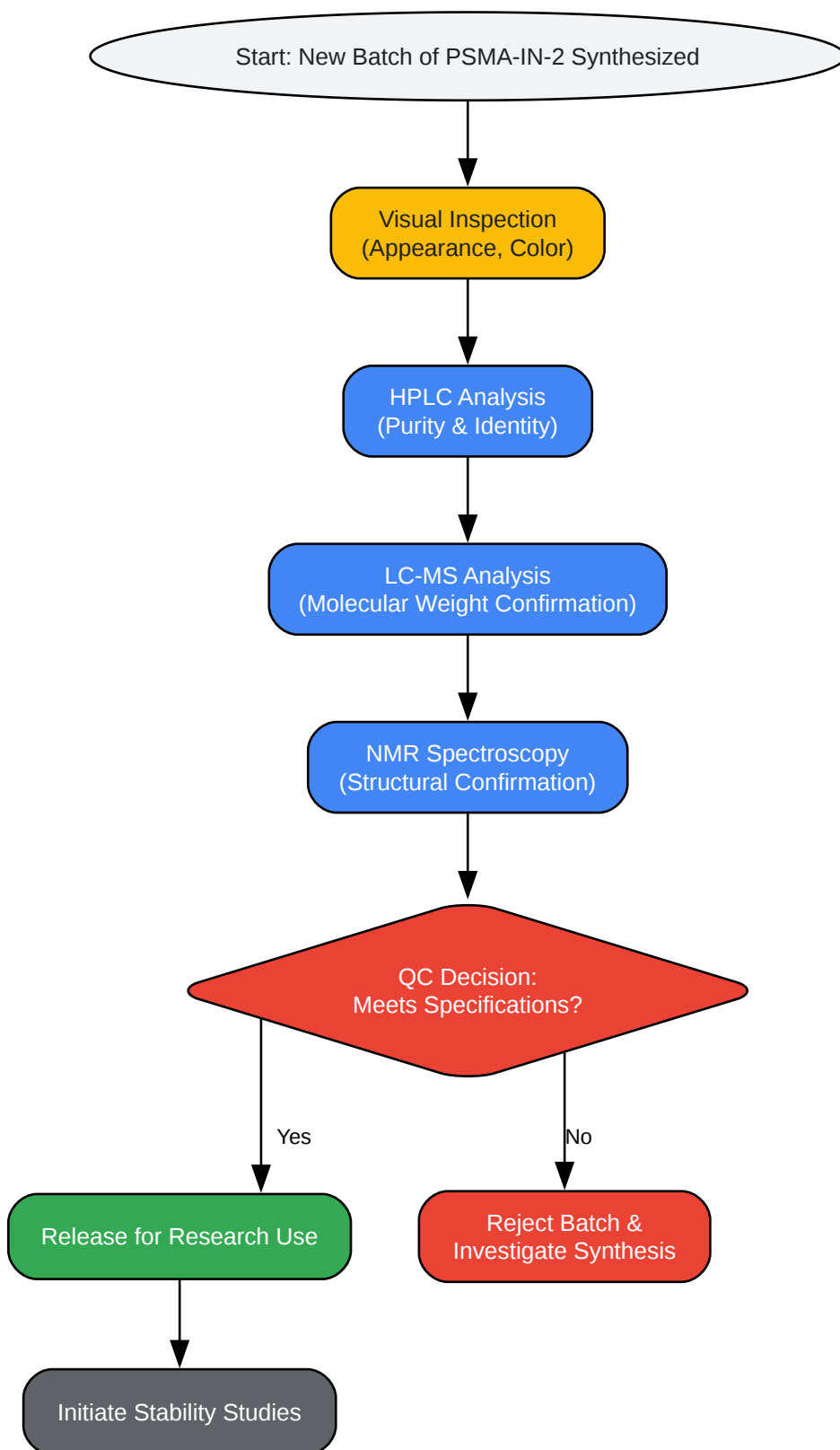


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Caption: PSMA signaling pathway modulation.

Experimental Workflow for Quality Control of PSMA-IN-2

The logical flow for the quality control assessment of a new batch of synthesized **PSMA-IN-2** is depicted in the following workflow diagram.



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References

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